BenchChemオンラインストアへようこそ!

N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide

VEGFR-2 inhibition Tyrosine kinase selectivity Inactive metabolite validation

N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide, formally designated Axitinib Sulfoxide (also known as Axitinib metabolite M12, AG-028458, PF-03482595, or Axitinib Impurity A), is the single-oxygen S-oxidized metabolite of the VEGFR tyrosine kinase inhibitor axitinib. Its molecular formula is C22H18N4O2S with a molecular weight of 402.47 Da, differing from the parent drug axitinib (C22H18N4OS, 386.47 Da) by exactly one oxygen atom at the sulfide bridge.

Molecular Formula C22H18N4O2S
Molecular Weight 402.5 g/mol
Cat. No. B13393124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide
Molecular FormulaC22H18N4O2S
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
InChIInChI=1S/C22H18N4O2S/c1-23-22(27)18-7-2-3-8-21(18)29(28)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)
InChIKeyMAHSNFBPPYMWFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Axitinib Sulfoxide (CAS 1347304-18-0): Identity, Class, and Procurement-Relevant Characteristics of the Primary S-Oxidized Metabolite Reference Standard


N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide, formally designated Axitinib Sulfoxide (also known as Axitinib metabolite M12, AG-028458, PF-03482595, or Axitinib Impurity A), is the single-oxygen S-oxidized metabolite of the VEGFR tyrosine kinase inhibitor axitinib . Its molecular formula is C22H18N4O2S with a molecular weight of 402.47 Da, differing from the parent drug axitinib (C22H18N4OS, 386.47 Da) by exactly one oxygen atom at the sulfide bridge [1]. The compound is classified pharmacologically as an inactive metabolite, formed primarily via CYP3A4-mediated oxidation, and serves as a critical reference standard for axitinib impurity profiling, ANDA analytical method development, and pharmacokinetic-metabolic studies .

Why Axitinib Sulfoxide Cannot Be Substituted by Other Axitinib-Related Impurities or Metabolites in Analytical and Research Workflows


Axitinib sulfoxide (M12) is not interchangeable with the parent drug axitinib, the co-eluting N-glucuronide metabolite (M7), or other axitinib impurities because each entity occupies a uniquely quantified position in the metabolic and impurity profile that regulatory authorities require to be individually resolved and identified. Regulatory submissions for axitinib (INLYTA®) explicitly differentiate M12 as a distinct circulating metabolite representing 16.2% of plasma radioactivity, pharmacologically inactive at VEGFR-2 with ≥400-fold lower potency than axitinib, whereas the N-glucuronide M7 accounts for 50.4% and exhibits ~8000-fold lower potency [1][2]. Forced degradation studies further demonstrate that axitinib sulfoxide is one specific degradation product among four formed under oxidative and photolytic stress, distinguishable from the sulfone, isomeric, and dimer impurities by HPLC retention time and LC-HRMS/MS fragmentation [3]. These quantitative and qualitative differences mean that a generic 'axitinib impurity' or alternative metabolite standard cannot satisfy the identity, resolution, and quantitation requirements mandated by ICH Q3A/Q3B guidelines and ANDA filing expectations.

Quantitative Differentiation Evidence for Axitinib Sulfoxide (CAS 1347304-18-0) vs. Closest Analogs: A Comparator-Driven Procurement Guide


VEGFR-2 Inhibitory Potency: ≥400-Fold Reduction vs. Parent Axitinib Confirms Pharmacological Inactivity and Suitability as a Negative Control

Axitinib sulfoxide (M12) exhibits approximately ≥400-fold lower in vitro potency against VEGFR-2 compared to the parent drug axitinib, as documented in the FDA-reviewed INLYTA® prescribing information and independently confirmed by the Australian TGA [1][2]. The parent drug axitinib inhibits VEGFR-2 with an IC50 of approximately 0.2 nM (range 0.1–0.3 nM in porcine aortic endothelial cells), whereas the sulfoxide metabolite is considered pharmacologically inactive at VEGFR-2, with an estimated IC50 of ≥80 nM [1]. In contrast, the N-glucuronide metabolite (M7) shows approximately 8,000-fold lower potency than axitinib (estimated IC50 ≥1,600 nM), making M12 the more potent of the two major circulating metabolites by a factor of approximately 20-fold, though both are classified as inactive [2].

VEGFR-2 inhibition Tyrosine kinase selectivity Inactive metabolite validation Pharmacology control standard

Circulating Metabolite Abundance: M12 Represents 16.2% of Plasma Radioactivity vs. 50.4% for M7 and 22.5% for Parent Axitinib

In the definitive human [14C]-axitinib mass balance study (N=8 healthy subjects, single 5 mg oral dose), axitinib sulfoxide (M12) accounted for 16.2% of circulating plasma radioactivity over 0–12 hours post-dose, compared to 50.4% for axitinib N-glucuronide (M7) and 22.5% for unchanged axitinib [1]. In urinary excretion, M12 represented 3.5% of the administered dose, while the carboxylic acid metabolite M5 was the predominant urinary species at 5.7% [1]. In fecal excretion, the sulfone metabolite M14/15 accounted for 5.7% of the dose, demonstrating that M12 is the quantitatively dominant oxidative circulating metabolite but not the only S-oxidized species of concern for impurity profiling [1]. Both M12 and M7 were confirmed pharmacologically inactive [1][2].

Clinical pharmacokinetics Metabolite profiling Human ADME Mass balance

CYP3A4-Dominant Formation Kinetics: Km of 4.0 µM and Vmax of 9.6 pmol·min⁻¹·pmol⁻¹ Enable Predictive Drug-Drug Interaction Modeling

The formation kinetics of axitinib sulfoxide (M12) were quantitatively characterized using human liver microsomes (HLMs) and recombinant cytochrome P450 enzymes [1]. CYP3A4 catalyzed sulfoxide formation with an apparent Km of 4.0 µM and Vmax of 9.6 pmol·min⁻¹·pmol⁻¹, while CYP3A5 exhibited a lower Km of 1.9 µM but substantially lower Vmax of 1.4 pmol·min⁻¹·pmol⁻¹ [1]. Using the CYP3A4-selective inhibitor Cyp3cide in CYP3A5-expressing liver microsomes, CYP3A4 was found to contribute 66% of axitinib intrinsic clearance via the sulfoxidation pathway, with CYP3A5 contributing 15%, CYP2C19 a minor fraction, and UGT1A1 dominating the competing N-glucuronidation (M7) pathway with Km of 2.7 µM and Vmax of 8.9 pmol·min⁻¹·mg⁻¹ in HLMs [1]. This kinetic fingerprint allows researchers to use M12 formation rate as a specific probe of CYP3A4 metabolic capacity in vitro.

Drug metabolism CYP phenotyping Enzyme kinetics Drug-drug interaction risk

Forced Degradation Identification: Axitinib Sulfoxide Is One of Four Distinct Degradation Products Generated Under ICH Oxidative and Photolytic Stress Conditions

Under ICH Q1A-guided forced degradation conditions, axitinib was found to be unstable under oxidative (H2O2) and photolytic (UV-visible light) stress, generating four degradation products that were resolved by HPLC and structurally characterized by LC-HRMS/MS and NMR [1]. The four degradation products were identified as: axitinib sulfoxide (the S-mono-oxidized species), axitinib sulfone (the S-di-oxidized species), an isomeric impurity, and a dimer impurity [1]. Three of these four degradation products, including the sulfoxide, were reported as novel and not previously described in the literature at the time of publication (2022) [1]. The sulfoxide degradation product is chromatographically distinct from the sulfone, isomeric, and dimer species, enabling its use as a system suitability marker for stability-indicating HPLC method validation [1].

Forced degradation Impurity profiling ICH Q1A/Q3B Stability-indicating methods

Reference Standard Purity Specification: ≥98% Purity with Regulatory-Grade Characterization Enables ANDA Method Validation and Pharmacopeial Traceability

Commercially available axitinib sulfoxide reference standard is supplied at a purity specification of ≥98% (HPLC), with full characterization data compliant with regulatory guidelines, from multiple ISO-accredited suppliers including Cayman Chemical (ISO/IEC 17025:2005 and ISO Guide 34:2009 certified) [1]. The product is provided as a solid, soluble in DMSO, with storage at -20°C for long-term stability . The standard is explicitly designated for use in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial axitinib production, with further traceability against USP or EP pharmacopeial standards available on a feasibility basis [2]. This regulatory positioning differentiates the sulfoxide from research-grade axitinib metabolites that lack the characterization rigor required for regulatory submission.

Reference standard ANDA filing Method validation AMV Pharmacopeial traceability USP EP

Procurement-Driven Application Scenarios for Axitinib Sulfoxide (CAS 1347304-18-0) Based on Verified Quantitative Differentiation Evidence


Bioanalytical Method Validation for Axitinib in Human Plasma: M12 as a Required Metabolite Reference Standard Exceeding the 10% Circulating Radioactivity Threshold

Regulatory bioanalytical method validation guidances (FDA 2018, EMA 2011) require that metabolites representing >10% of circulating drug-related material be individually measured if they are pharmacologically active or if their measurement is needed for safety assessment. Axitinib sulfoxide (M12) at 16.2% of plasma radioactivity [1] exceeds this threshold, making it a mandatory analyte for any validated LC-MS/MS method intended for axitinib bioequivalence or pharmacokinetic studies. The ≥400-fold reduced VEGFR-2 potency [2] and confirmed pharmacological inactivity do not exempt it from chromatographic resolution requirements, as co-elution of M12 with the parent drug or the N-glucuronide M7 would compromise assay accuracy. Procurement of the ≥98% purity reference standard enables reliable preparation of calibration standards and quality control samples at clinically relevant concentrations.

Stability-Indicating HPLC Method Development for Axitinib Drug Substance: Sulfoxide as a System Suitability Marker for Oxidative/Photolytic Degradation

Under ICH Q1A forced degradation, axitinib generates the sulfoxide as a primary degradant under oxidative (H2O2) and photolytic stress [1]. A stability-indicating method must demonstrate baseline resolution of the sulfoxide peak from the parent axitinib peak and from the co-formed sulfone, isomeric, and dimer degradants. The availability of a fully characterized sulfoxide reference standard with confirmed structure by NMR and LC-HRMS/MS [1] allows analytical laboratories to: (1) establish relative retention time (RRT) and relative response factor (RRF) for the sulfoxide impurity; (2) verify system suitability prior to each analytical run; and (3) quantify the sulfoxide at the ICH Q3B identification threshold (0.1% for a daily dose of 10 mg axitinib). This application is unique to the sulfoxide because the sulfone and other degradants are less stable or less well-characterized in the literature.

In Vitro CYP3A4 Phenotyping and Drug-Drug Interaction Studies: M12 Formation Rate as a Pathway-Specific Endpoint

The fully characterized enzyme kinetics for M12 formation (CYP3A4: Km = 4.0 µM, Vmax = 9.6 pmol·min⁻¹·pmol⁻¹; CYP3A5: Km = 1.9 µM, Vmax = 1.4 pmol·min⁻¹·pmol⁻¹) [1] enable DMPK laboratories to use M12 formation as a specific probe reaction for CYP3A4/5 activity assessment. Because CYP3A4 accounts for 66% of axitinib intrinsic clearance via sulfoxidation versus 15% for CYP3A5 [1], the M12 formation rate in human liver microsomes or hepatocyte incubations provides a sensitive, pathway-discriminating endpoint for evaluating CYP3A4 inhibition or induction by co-administered drugs. This is a more specific application than using the parent drug depletion rate, which conflates CYP3A4, CYP3A5, CYP2C19, and UGT1A1 contributions.

ANDA Filing Support: Axitinib Sulfoxide as a Pharmacopeially Traceable Impurity Reference Standard for Generic Drug Development

Generic axitinib ANDA applicants must demonstrate that their drug product's impurity profile is comparable to that of the reference listed drug (RLD) and that individual impurities are controlled within ICH Q3B limits. Axitinib sulfoxide (designated as Axitinib Impurity A in some pharmacopeial contexts) is a known, structurally characterized impurity and metabolite that must be resolved in the ANDA applicant's HPLC method. The commercial availability of the sulfoxide at ≥98% purity with CoA, characterization data, and potential USP/EP traceability [1] enables ANDA filers to: (1) use the standard for relative retention time and relative response factor determination without independent synthesis and structural elucidation; (2) demonstrate method specificity and accuracy during validation; and (3) establish impurity acceptance criteria that are consistent with the RLD's metabolic and degradation profile. This directly reduces the CMC analytical development burden and accelerates the ANDA review timeline.

Quote Request

Request a Quote for N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.